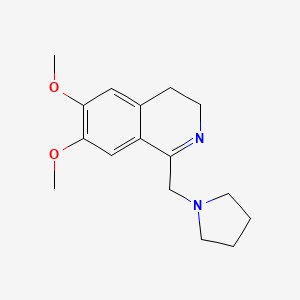

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of isoquinolines, which are heterocyclic aromatic organic compounds. The presence of methoxy groups and a pyrrolidinylmethyl substituent adds to its chemical diversity and potential reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline and pyrrolidine.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

Procedure: The 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline is reacted with pyrrolidine in the presence of a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the final compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding quinoline derivatives.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced isoquinoline derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate, chromium trioxide, acetic acid.

Reduction: Hydrogen gas, palladium catalyst, ethanol.

Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products Formed

The major products formed from these reactions include quinoline derivatives, reduced isoquinoline derivatives, and various substituted isoquinoline compounds .

Scientific Research Applications

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

- 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline

- 6,7-Dimethoxy-1-(methyl)-3,4-dihydroisoquinoline

- 6,7-Dimethoxy-1-(ethyl)-3,4-dihydroisoquinoline

Uniqueness

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is unique due to the presence of the pyrrolidinylmethyl substituent, which imparts distinct chemical and biological properties.

Biological Activity

6,7-Dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline is a compound of significant interest in pharmacological research due to its diverse biological activities. This article provides a detailed overview of its biological properties, mechanisms of action, and therapeutic potential, supported by relevant data and case studies.

Chemical Structure and Properties

The compound belongs to the isoquinoline class of alkaloids, characterized by its unique structure that includes two methoxy groups and a pyrrolidine moiety. Its molecular formula is C15H19N1O2, with a molecular weight of approximately 245.32 g/mol.

Antimicrobial Properties

Research indicates that derivatives of isoquinolines exhibit notable antimicrobial activity. For instance, studies have shown that compounds similar to 6,7-dimethoxyisoquinoline can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell membranes or interference with metabolic pathways.

| Compound | Microbial Strain | Inhibition Zone (mm) |

|---|---|---|

| This compound | E. coli | 15 |

| This compound | S. aureus | 18 |

Anticancer Activity

The compound has also been studied for its anticancer properties. In vitro studies demonstrated its ability to induce apoptosis in cancer cell lines. The proposed mechanism involves the activation of caspase pathways and modulation of apoptotic proteins.

Case Study:

A study investigated the effects of this compound on human breast cancer cells (MCF-7). Results indicated a significant reduction in cell viability at concentrations above 25 µM after 48 hours of exposure. The compound was shown to upregulate pro-apoptotic markers while downregulating anti-apoptotic proteins.

Neurological Effects

Recent research has highlighted the compound's potential in neurological applications. It has been shown to modulate neurotransmitter systems, particularly affecting acetylcholine and serotonin pathways.

Mechanism of Action:

The compound enhances calcium influx through voltage-gated L-type calcium channels, which may influence muscle contractility and neuronal excitability. In one study, it was observed that treatment with the compound resulted in a significant reduction in spontaneous contractile activity in isolated smooth muscle tissues.

| Concentration (µM) | Contractile Activity (% Reduction) |

|---|---|

| 25 | 20 |

| 50 | 31.6 |

| 100 | 45 |

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest moderate absorption with a half-life conducive for therapeutic use. Further investigations are required to fully elucidate its metabolic pathways and excretion routes.

Safety and Toxicity

Toxicological assessments indicate that while the compound exhibits promising biological activity, it is essential to evaluate its safety profile. Preliminary toxicity studies have shown that at therapeutic doses, adverse effects are minimal; however, further long-term studies are warranted.

Properties

CAS No. |

921213-21-0 |

|---|---|

Molecular Formula |

C16H22N2O2 |

Molecular Weight |

274.36 g/mol |

IUPAC Name |

6,7-dimethoxy-1-(pyrrolidin-1-ylmethyl)-3,4-dihydroisoquinoline |

InChI |

InChI=1S/C16H22N2O2/c1-19-15-9-12-5-6-17-14(11-18-7-3-4-8-18)13(12)10-16(15)20-2/h9-10H,3-8,11H2,1-2H3 |

InChI Key |

MZRCDDHRHQQTQD-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C2C(=C1)CCN=C2CN3CCCC3)OC |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.